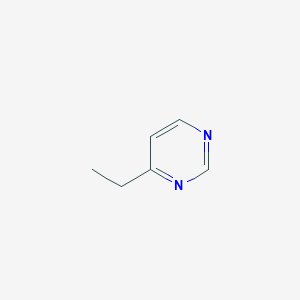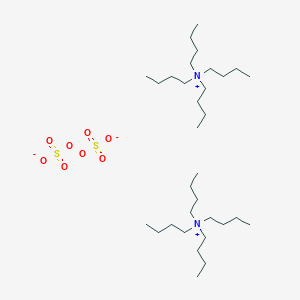
3-Chloro-1,8-naphthyridine
Übersicht
Beschreibung
3-Chloro-1,8-naphthyridine is a compound with the molecular weight of 164.59 . It is a yellow to brown powder or crystal . It is one of the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .
Synthesis Analysis
An efficient synthetic strategy was developed for the synthesis of hybrid pharmacophores; encompassing the merging of β-lactams, 1,8-naphthyridine and secondary amines/pyridines . A series of substituted 3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one compounds were prepared and evaluated for their antimicrobial, and anticancer activities .
Molecular Structure Analysis
The molecular structure of 3-Chloro-1,8-naphthyridine involves a series of substituted 3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one compounds .
Chemical Reactions Analysis
The synthesis of substituted 1,8-naphthyridines has been developed, which is supported by reaction metric analysis . Using 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners, the Friedländer reaction can be performed with high yield .
Physical And Chemical Properties Analysis
3-Chloro-1,8-naphthyridine is a yellow to brown powder or crystal . It has a molecular weight of 164.59 .
Wissenschaftliche Forschungsanwendungen
Antihistaminic Activity
“3-Chloro-1,8-naphthyridine” derivatives have been studied for their potential use as antihistamines. For example, certain 1,8-naphthyridine-3-carboxylic acid derivatives have shown promising bronchorelaxant effects in vivo, which could be indicative of antihistaminic activity .
Antimicrobial and Antibiotic Enhancement
These compounds have also been explored for their antimicrobial properties. Some studies have investigated the enhancement of antibiotic activity by 1,8-naphthyridine derivatives, which could lead to new treatments for resistant bacterial strains .
Anticancer Applications
The structural motif of naphthyridines has been associated with anticancer activities. Researchers are exploring various derivatives for their potential use in cancer treatment due to their ability to inhibit topoisomerase-II and other cancer-related targets .
Anti-inflammatory Properties
The anti-inflammatory properties of naphthyridine derivatives make them candidates for the treatment of inflammatory diseases. Their ability to modulate biological pathways related to inflammation is a key area of research .
Cardiovascular Therapeutics
Compounds like “3-Chloro-1,8-naphthyridine” have been used as antihypertensives and antiarrhythmics. Their cardiovascular effects are being studied to develop new medications for heart-related conditions .
Agricultural Chemistry
In the field of agriculture, naphthyridine derivatives are used as herbicide safeners and immunostimulants. They help protect crops from herbicidal damage and enhance the immune response of plants .
Wirkmechanismus
Target of Action
3-Chloro-1,8-naphthyridine is a type of 1,8-naphthyridine, which is a class of heterocyclic compounds known for their diverse biological activities . .
Mode of Action
It’s worth noting that 1,8-naphthyridines, in general, have been found to exhibit diverse biological activities , suggesting that they may interact with multiple targets in the body.
Biochemical Pathways
1,8-naphthyridines are known to exhibit diverse biological activities , suggesting that they may influence a variety of biochemical pathways.
Result of Action
1,8-naphthyridines are known to exhibit diverse biological activities , suggesting that they may have a variety of molecular and cellular effects.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXCJYDVRCEOMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470589 | |
| Record name | 3-chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,8-naphthyridine | |
CAS RN |
35170-93-5 | |
| Record name | 3-chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1.8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-chloro-1,8-naphthyridine synthesized?
A1: While the provided research does not delve into specific applications of 3-chloro-1,8-naphthyridine, it does shed light on its synthesis. One of the papers describes the synthesis of 3-chloro-1,8-naphthyridine through a vapor-phase reaction of chloroform with pyrrolo[2,3-b]pyridines at 550 °C. [] This suggests that the compound is accessible through relatively straightforward chemical synthesis.
Q2: What is the reactivity of 3-chloro-1,8-naphthyridine with strong bases?
A2: The research indicates that 3-chloro-1,8-naphthyridine reacts with potassium amide in liquid ammonia. [] This reaction leads to the formation of a mixture of 3-amino-1,8-naphthyridine and 4-amino-1,8-naphthyridine, suggesting the intermediacy of 3,4-didehydro-1,8-naphthyridine. Interestingly, the reaction also yields 2-amino-3-ethynylpyridine and 3-ethynyl-2-(formylamino)pyridine, pointing towards a complex reaction mechanism involving the cleavage of the bond between C(2) and C(3) of the 1,8-naphthyridine ring system.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)




